molecular formula C18H12ClN3O2S B11437088 N-(3-chlorophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide

N-(3-chlorophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B11437088
M. Wt: 369.8 g/mol
InChI Key: KLHFRMPDRGKMLG-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is a heterocyclic compound that belongs to the pyrimidine family. This compound is known for its diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrido[1,2-a]thieno[2,3-d]pyrimidine core, which is a fused ring system containing nitrogen and sulfur atoms. The presence of the 3-chlorophenyl and 9-methyl groups further enhances its chemical properties and biological activities.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes, such as phosphoinositide-specific phospholipase C-γ (PLC-γ), which plays a role in cell motility and tumor cell invasion . The inhibition of PLC-γ disrupts the signaling pathways involved in cancer cell proliferation and metastasis .

Comparison with Similar Compounds

Properties

Molecular Formula

C18H12ClN3O2S

Molecular Weight

369.8 g/mol

IUPAC Name

N-(3-chlorophenyl)-10-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide

InChI

InChI=1S/C18H12ClN3O2S/c1-10-4-3-7-22-15(10)21-17-13(18(22)24)9-14(25-17)16(23)20-12-6-2-5-11(19)8-12/h2-9H,1H3,(H,20,23)

InChI Key

KLHFRMPDRGKMLG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(S3)C(=O)NC4=CC(=CC=C4)Cl

Origin of Product

United States

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